氨基}乙基)(甲基)氨基]甲基}苯酚 CAS No. 886362-16-9](/img/structure/B1320557.png)

2,4-二叔丁基-6-{[(2-{[(3,5-二叔丁基-2-甲基苯基)甲基](甲基)氨基}乙基)(甲基)氨基]甲基}苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

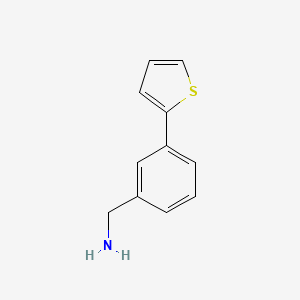

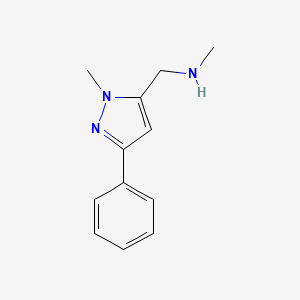

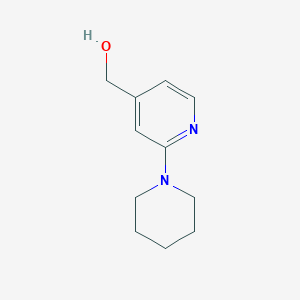

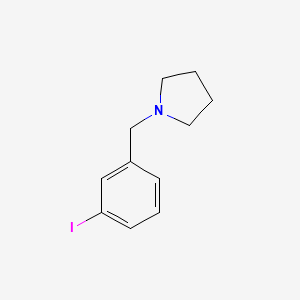

The compound of interest, 2,4-Di-tert-butyl-6-{[(2-{(3,5-di-tert-butyl-2-methylphenyl)methylamino}ethyl)(methyl)amino]methyl}phenol, is a complex molecule that appears to be related to a family of compounds known for their antioxidant properties and potential as stabilizers in various applications. The related compounds have been studied for their natural occurrence, bioactivities, and synthetic methodologies, which provide insights into the behavior and characteristics of such phenolic compounds.

Synthesis Analysis

The synthesis of related compounds, such as 2,6-di-tert-butyl-4(dimethyl amino methyl) phenol, has been achieved through the Mannich reaction, using 2,6-di-tert-butyl phenol, formaldehyde, and dimethylamine as raw materials . Optimal synthesis conditions have been determined through orthogonal experiments, leading to high yields of the desired product. Similarly, the synthesis of other complex titanium complexes using tert-butyl phenol derivatives has been reported, demonstrating the versatility of these phenolic compounds in forming various metal complexes .

Molecular Structure Analysis

The molecular structure of related phenolic compounds has been extensively characterized using techniques such as single-crystal X-ray diffraction, IR, and NMR spectroscopy . These studies have confirmed the structures of synthesized compounds and provided detailed information on bond lengths and angles, which are crucial for understanding the reactivity and properties of the molecules.

Chemical Reactions Analysis

Phenolic compounds undergo various chemical reactions, including oxidation and coupling processes. For instance, the electrochemical oxidation of phenolic compounds can lead to the formation of phenoxenium cations, phenolate anions, and phenoxy radicals, suggesting a complex mechanism involving multiple electron transfer steps . Additionally, the transformation mechanisms of phenolic antioxidants during stabilization processes in polyolefins have been studied, revealing pathways involving CC coupling and the formation of colored quinoid compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds are influenced by their molecular structure. For example, the presence of tert-butyl groups imparts steric hindrance, which can affect the reactivity and stability of the molecule. The antioxidant properties of these compounds are often associated with their ability to undergo redox reactions and stabilize free radicals . Furthermore, the interaction of phenolic compounds with metals, as seen in the formation of titanium complexes, highlights their potential as ligands in coordination chemistry .

科学研究应用

催化活性和配合物形成

- 氨基醇酚衍生物,包括 2,4-二叔丁基-6-{[(2-{(3,5-二叔丁基-2-甲基苯基)甲基氨基}乙基)(甲基)氨基]甲基}苯酚,被合成并用作顺式二氧代钼(VI)配合物的配体。这些配合物在环氧化和亚砜氧化反应中表现出催化活性 (Hossain 等,2017)。

新型化合物合成

- 使用类似化合物合成了一种新型的水杨醛胺衍生物。该过程涉及 2,4-二叔丁基苯酚的加氢甲酰化反应,以及随后的反应以生成衍生物 (刘恭一,2013)。

在金属配合物和氧化过程中的应用

- 以 2,4-二叔丁基-6-{[(2-{(3,5-二叔丁基-2-甲基苯基)甲基氨基}乙基)(甲基)氨基]甲基}苯酚为螯合配体,合成了亚咪钨(VI)配合物。这些配合物表现出独特的结构性质和歧化反应的潜力 (Hänninen 等,2011)。

氧化反应中的苯氧基自由基配合物

了解化学反应中的空间位阻效应

- 对 2,4-二烷基苯酚(包括 2,4-二叔丁基苯酚)甲酰化反应中的空间位阻效应的研究,突出了烷基在形成不同类型副产物中的作用 (Huang 等,2008)。

聚合物稳定性和抗氧化性能

- 由 2,4-二叔丁基-6-{[(2-{(3,5-二叔丁基-2-甲基苯基)甲基氨基}乙基)(甲基)氨基]甲基}苯酚衍生物合成的含有受阻酚的新型单体抗氧化剂,显示出对聚合物中热氧化的有效稳定作用 (Pan 等,1998)。

安全和危害

属性

IUPAC Name |

2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-methylphenyl)methyl-methylamino]ethyl-methylamino]methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58N2O/c1-24-25(18-27(32(2,3)4)20-29(24)34(8,9)10)22-36(14)16-17-37(15)23-26-19-28(33(5,6)7)21-30(31(26)38)35(11,12)13/h18-21,38H,16-17,22-23H2,1-15H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCASTSOEBPOFOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)CN(C)CCN(C)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594729 |

Source

|

| Record name | 2,4-Di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-methylphenyl)methyl](methyl)amino}ethyl)(methyl)amino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Di-tert-Butyl-6-(((2-((3,5-di-tert-butyl-2-methylbenzyl)(methyl)amino)ethyl)(methyl)amino)methyl)phenol | |

CAS RN |

886362-16-9 |

Source

|

| Record name | 2-[[[2-[[[3,5-Bis(1,1-dimethylethyl)-2-methylphenyl]methyl]methylamino]ethyl]methylamino]methyl]-4,6-bis(1,1-dimethylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-methylphenyl)methyl](methyl)amino}ethyl)(methyl)amino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

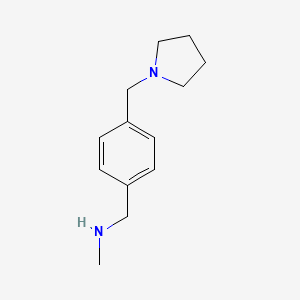

![[2-Morpholino-5-(trifluoromethyl)phenyl]methanol](/img/structure/B1320497.png)